Indole-d7
Description
Deuterium (B1214612) Labeling Strategies in Analytical Chemistry and Biochemical Pathway Elucidation
Deuterium (D or ²H), a stable isotope of hydrogen, is widely used in isotopic labeling due to its unique properties. fiveable.me In analytical chemistry, deuterium-labeled compounds serve as ideal internal standards for mass spectrometry-based quantification. acs.orgresearchgate.net Because they are chemically almost identical to their non-labeled counterparts but have a different mass, they can be used to accurately measure the concentration of specific molecules in complex mixtures. researchgate.net
In the elucidation of biochemical pathways, deuterium labeling helps to trace the transformation of molecules. nih.govnih.gov By observing the incorporation of deuterium from a labeled precursor into various metabolites, researchers can map out metabolic routes and identify previously unknown biochemical reactions. tandfonline.comnih.gov This strategy has been instrumental in understanding the biosynthesis of numerous natural products and the metabolic flux within cells. nih.govnih.gov
Role of Indole-d7 as a Deuterated Analytical Standard and Probe Molecule
This compound is a deuterated form of indole (B1671886), an aromatic heterocyclic organic compound. medchemexpress.commedchemexpress.eu In this compound, all seven hydrogen atoms on the indole ring have been replaced by deuterium atoms. This isotopic substitution makes it an invaluable tool in advanced chemical research.
As a deuterated analytical standard, this compound is extensively used in quantitative mass spectrometry. researchgate.netnih.govnih.gov For instance, in liquid chromatography-mass spectrometry (LC-MS/MS) methods, this compound serves as an internal standard for the precise quantification of indole in biological samples like serum and tissues. researchgate.netnih.govnih.gov Its chemical behavior is nearly identical to that of natural indole, ensuring accurate measurements. researchgate.net
Furthermore, this compound can be used as a probe molecule to investigate various chemical and biological processes. researchgate.netmedchemexpress.com Its distinct mass allows it to be easily traced, providing insights into reaction mechanisms and metabolic pathways involving indole and its derivatives. orgsyn.orgbohrium.com
Properties of Indole and this compound
| Property | Indole | This compound |
| Chemical Formula | C₈H₇N wikipedia.org | C₈D₇N |
| Molar Mass | 117.15 g/mol wikipedia.org | 124.19 g/mol lgcstandards.com |
| Melting Point | 52-54 °C wikipedia.org | 51-54 °C medchemexpress.com |
| Boiling Point | 253-254 °C wikipedia.org | No data available |
| Appearance | White solid wikipedia.org | Solid medchemexpress.com |
| CAS Number | 120-72-9 wikipedia.org | 73509-20-3 medchemexpress.com |
Research Findings on this compound
A notable application of this compound is in the development of sensitive and selective methods for quantifying indole in biological matrices. A study published in the journal Metabolites detailed an LC-MS/MS method for measuring indole concentrations in mouse serum and tissues. researchgate.netnih.gov In this study, this compound was used as the internal standard. researchgate.netnih.gov The mass spectrometer was operated in atmospheric pressure chemical ionization (APCI) positive mode, monitoring the precursor to product ion transitions of m/z 118.1 > 91.1 for indole and m/z 124.15 > 96.1 for this compound. researchgate.netnih.govnih.gov This method demonstrated linearity over a concentration range of 1–500 ng/mL and was successfully applied to quantify indole in various mouse tissues. researchgate.netnih.govnih.gov
Synthesis of Deuterated Indoles
The synthesis of deuterated indole derivatives is an active area of research. One recent method involves a catalytic Vilsmeier-Haack reaction to produce deuterated indole-3-carboxaldehydes using deuterated N,N-dimethylformamide (DMF-d7) as the deuterium source. orgsyn.org This approach allows for the late-stage formylation of various indoles under mild conditions, yielding products with excellent deuterium abundance. orgsyn.org Such synthetic strategies are crucial for providing the necessary tools for advanced research in chemical biology and analytical chemistry. derpharmachemica.comacs.orgacs.orgmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6,7-heptadeuterioindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1D,2D,3D,4D,5D,6D/hD | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKJAQJRHWYJAI-HOSXNMPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2[2H])[2H])[2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73509-20-3 | |
| Record name | Indole-d7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Assessment of Indole D7
Strategic Approaches for Site-Specific Deuteration of Indole (B1671886)
Achieving site-specific or complete deuteration of the indole core presents synthetic challenges due to the varying reactivity of the different C-H bonds and the N-H bond. Strategic approaches have been developed to control the positions of deuterium (B1214612) incorporation.
Catalytic Deuterium Exchange Methods
Catalytic hydrogen-deuterium (H-D) exchange is a widely employed method for introducing deuterium atoms into organic molecules, including indoles. This approach typically involves treating the indole substrate with a deuterium source (such as D2O, CD3OD, or CD3CO2D) in the presence of a catalyst.
Acid-catalyzed H-D exchange has been demonstrated for deuterating indoles. For instance, treatment of 3-substituted indoles with D2SO4 in CD3OD at elevated temperatures (60–90 °C) can lead to efficient deuteration. For 3-unsubstituted indoles, using CD3CO2D at a higher temperature (150 °C) has been shown to promote deuterium incorporation at the C2-C7 positions. nih.govacs.org This method can incorporate deuterium from the deuterated solvent in the presence of an appropriate acid catalyst. nih.govacs.org Studies on indole-3-propionic acid and indole-3-acetic acid have shown that H/D exchange with deuterated trifluoromethanesulfonic acid (TfOD) can occur, with the extent and site of exchange being temperature-dependent. arkat-usa.org
Transition-metal catalysis offers alternative routes for controlled deuterium exchange. Various transition metal complexes, including those of copper, cobalt, rhodium, and palladium, have been explored as catalysts for the H-D exchange in indole derivatives. ornl.govresearchgate.netnih.govworktribe.comchemrxiv.org For example, Cu(OTf)2 has been used as a catalyst, allowing for adjustment of deuteration selectivity by changing reaction parameters. Preferential deuteration at the C3 position can be achieved, and per-deuterated indole derivatives can be obtained with higher catalyst loading. ornl.gov Palladium-catalyzed methods, often utilizing Pd(OAc)2 with CD3CO2D, have been developed to achieve regioselective deuterium incorporation at the C2 and C3 positions. nih.govworktribe.comacs.org Modifying the reaction conditions in such systems can provide access to selectively C2, C3, or C2- and C3-deuterated indoles. nih.govworktribe.comchemrxiv.org Some catalytic systems can utilize heavy water (D2O) as a deuterium source. researchgate.netgoogle.com
Research findings highlight the influence of reaction conditions and catalyst choice on the regioselectivity and extent of deuterium incorporation. For instance, in a palladium-catalyzed reaction of indole with Pd(OAc)2 in CD3CO2D/dioxane, 1H NMR analysis showed deuteration at both C2 and C3 positions, with incorporation levels influenced by additives like NaOAc. nih.govacs.org Conversely, metal-free acid-mediated deuteration using CD3CO2D can selectively lead to C3 deuteration. nih.govworktribe.com
Table 1 summarizes representative examples of catalytic deuterium exchange conditions and observed deuteration sites based on research findings:
| Catalyst/Conditions | Deuterium Source | Observed Deuteration Sites | Notes | Source |
| D2SO4 in CD3OD, 60–90 °C | CD3OD | C2-C7 (for 3-substituted) | Acid-catalyzed exchange | nih.govacs.org |
| CD3CO2D, 150 °C | CD3CO2D | C2-C7 (for 3-unsubstituted) | Acid-catalyzed exchange | nih.govacs.org |
| Cu(OTf)2 (10 mol%), dioxane, 80 °C | Not specified | Preferential C3 | Regioselective control possible | ornl.gov |
| Cu(OTf)2 (higher loading), toluene, 120 °C | Not specified | Per-deuteration | Achieves higher deuterium incorporation | ornl.gov |
| Pd(OAc)2, CD3CO2D/dioxane, 120 °C | CD3CO2D | C2 and C3 | Regioselective, influenced by additives | nih.govacs.org |
| CD3CO2D (metal-free) | CD3CO2D | Selective C3 | Acid-mediated exchange | nih.govworktribe.com |
| TfOD | TfOD | Indole ring (temp. dependent) | H/D exchange on indole-3-alkanoic acids | arkat-usa.org |
Multi-step Organic Synthesis with Deuterium Incorporation
While catalytic exchange is efficient for introducing deuterium into the pre-formed indole ring, multi-step organic synthesis involves constructing the indole core from smaller, often pre-deuterated, building blocks. This approach allows for precise control over the position and number of deuterium atoms incorporated from the outset of the synthesis.
Compared to H-D exchange, multi-step synthesis from deuterium-labeled small synthons is sometimes considered less direct for accessing deuterium-labeled indoles nih.govacs.org. However, for achieving specific deuteration patterns that are difficult to access via exchange, or for synthesizing complex deuterated indole derivatives, multi-step routes are necessary.
Examples of multi-step syntheses involving indole derivatives exist, where deuterated starting materials are utilized. For instance, a tin-mediated Friedel-Crafts type acylation has been applied to both non-deuterated indole and indole-D7 in the synthesis of deuterated metabolites, demonstrating the use of pre-deuterated indole as a building block in multi-step sequences. cerilliant.com Although detailed multi-step synthetic routes specifically for constructing the this compound core from deuterated precursors were not extensively detailed in the search results, the principle involves classic indole synthesis methodologies adapted to incorporate deuterium. This could involve, for example, Fischer indole synthesis or related cyclization reactions using precursors where hydrogen atoms have been replaced by deuterium at the desired positions.
Rigorous Characterization of this compound for Isotopic Purity and Site-Specificity
High-Resolution Mass Spectrometry for Isotopic Enrichment Determination
High-Resolution Mass Spectrometry (HRMS), including techniques like Electrospray Ionization HRMS (ESI-HRMS) and Ultraperformance Liquid Chromatography HRMS (UPLC-HRMS), is a powerful technique for determining the isotopic purity of deuterium-labeled compounds like this compound. researchgate.netnih.govalmacgroup.com HRMS provides accurate mass measurements that allow for the clear differentiation of isotopolog ions, which are molecules with the same chemical formula but different isotopic compositions (e.g., containing varying numbers of hydrogen and deuterium atoms). researchgate.netnih.gov
By analyzing the mass spectrum of a sample of this compound, researchers can identify and quantify the relative abundance of ions corresponding to molecules with different numbers of deuterium atoms (D0, D1, D2, ..., D7). The isotopic purity, often expressed as atom percent deuterium, can be calculated from the relative intensities of these isotopolog ions. nih.gov The high resolving power of HRMS is essential to distinguish between ions that are very close in mass, such as those differing by only one deuterium atom (mass difference of approximately 1.006 Da). researchgate.netalmacgroup.com HRMS can also be coupled with separation techniques like liquid chromatography (LC-HRMS or UPLC-HRMS) to analyze the isotopic composition of purified compounds or complex mixtures. nih.govalmacgroup.com Furthermore, HRMS can be used to monitor the progress of H-D exchange reactions by tracking the changes in the isotopic distribution over time. nih.gov
For this compound, with a molecular formula of C8D7N, the theoretical monoisotopic mass is approximately 124.0819 Da (based on the masses of 12C, 2H, and 14N). The presence and relative abundance of ions at m/z values corresponding to species with fewer deuterium atoms (e.g., C8HD6N, C8H2D5N, etc.) indicate the level of isotopic impurity. HRMS data, such as that obtained using APCI in positive mode, can show precursor ions for indole and this compound at m/z 118.1 and 124.15, respectively, allowing for their differentiation and quantification. nih.govresearchgate.net
Nuclear Magnetic Resonance Spectroscopy for Deuterium Incorporation Site Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules and is particularly valuable for determining the site and extent of deuterium incorporation in labeled compounds. Both 1H NMR and 2H NMR are commonly used for characterizing deuterated indoles.
1H NMR spectroscopy provides information about the hydrogen atoms in a molecule. When a hydrogen atom is replaced by a deuterium atom at a specific position, the signal corresponding to that proton in the 1H NMR spectrum is reduced in intensity or disappears entirely, depending on the level of deuteration at that site. By comparing the 1H NMR spectrum of deuterated indole with that of non-deuterated indole, researchers can identify which positions have undergone H-D exchange. The integral of the residual proton signals can be used to quantify the percentage of deuterium incorporation at each specific site on the carbon skeleton. nih.govacs.org For example, 1H NMR has been used to determine deuterium content at positions like C2, C4, C5, C6, and C7 in deuterated indole derivatives. nih.govacs.org
2H NMR spectroscopy directly detects deuterium nuclei. Since deuterium is quadrupolar, the signals in 2H NMR can be broader than those in 1H NMR, but this technique provides direct evidence for the presence of deuterium at specific locations within the molecule. rsc.org The chemical shift of a deuterium signal in a 2H NMR spectrum is very similar to the chemical shift of the corresponding proton signal in a 1H NMR spectrum, allowing for straightforward assignment of the deuteration sites.
13C NMR spectroscopy can also provide complementary information. Deuterium substitution on a carbon atom or an adjacent carbon atom can affect the chemical shift and coupling patterns in the 13C NMR spectrum due to the isotopic effect. While less direct for quantifying the percentage of deuterium at a specific site compared to 1H NMR integrals, 13C NMR can help confirm the structural integrity of the deuterated compound and provide additional evidence for deuterium incorporation, particularly at carbon centers. google.commdpi.com The combination of 1H NMR and 2H NMR provides a comprehensive picture of the deuterium incorporation pattern in this compound, confirming both the positions and the degree of deuteration at each site.
Table 2 illustrates how 1H NMR data can be used to assess deuterium incorporation at specific positions in a deuterated indole derivative:
| Indole Position | Chemical Shift (ppm) in 1H NMR (non-deuterated indole) | Residual 1H Integral (deuterated indole) | Approximate % Deuterium Incorporation | Source |
| C2 | ~6.4 | Reduced integral | e.g., 13% | nih.govacs.org |
| C4 | ~7.5 | Reduced integral | e.g., 95% | nih.govacs.org |
| C5 | ~7.1 | Reduced integral | e.g., 49% | nih.govacs.org |
| C6 | ~7.2 | Reduced integral | e.g., 91% | nih.govacs.org |
| C7 | ~7.6 | Reduced integral | e.g., 76% | nih.govacs.org |
Note: The specific chemical shifts and deuterium incorporation percentages are illustrative examples based on reported data for deuterated indoles and may vary depending on the specific compound and conditions.
Advanced Analytical Techniques Employing Indole D7 As a Research Tool
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
LC-MS, and more specifically LC-MS/MS, is a prevalent technique where Indole-d7 is employed for the quantitative determination of indole (B1671886) and its metabolites. The use of a stable isotope-labeled internal standard like this compound helps to mitigate matrix effects and variations in ionization efficiency, leading to more reliable results. researchgate.netresolian.com
Development and Validation of Quantitative Analytical Methods for Indole and its Metabolites
The development and validation of quantitative analytical methods using LC-MS/MS with this compound as an internal standard involve several critical steps to ensure the method's reliability, selectivity, and sensitivity. These steps typically include optimizing chromatographic separation, tuning mass spectrometric parameters, and assessing method performance characteristics such as linearity, accuracy, and precision in relevant matrices. researchgate.netresolian.comnih.gov
Optimization of Chromatographic Separation Parameters
Optimizing chromatographic separation is essential to resolve indole and its metabolites from interfering compounds within the sample matrix. For the analysis of indole, a Synergi Fusion C18 column (4 µm, 250 × 2.0 mm) has been used with a mobile phase consisting of 0.1% aqueous formic acid and methanol (B129727) under gradient flow. nih.govnih.govresearchgate.net The flow rate was maintained at 0.25 mL/min, and the column temperature was kept at room temperature. nih.gov The gradient elution profile and the choice of stationary and mobile phases are optimized to achieve adequate peak shape and resolution for indole and its deuterated internal standard, this compound, typically with a run time around 12 minutes. researchgate.netnih.govnih.govresearchgate.net
Mass Spectrometric Parameter Tuning for this compound (e.g., precursor and fragment ions, collision energy, ionization modes such as APCI)
Tuning mass spectrometric parameters is crucial for maximizing the sensitivity and selectivity of detection for both the analyte (indole) and the internal standard (this compound). For indole and this compound analysis by LC-MS/MS, atmospheric pressure chemical ionization (APCI) in positive mode is often preferred, especially for less polar molecules like indole, as it can provide a strong signal where electrospray ionization (ESI) might not. nih.govresearchgate.net
The precursor ions for indole and this compound in positive APCI mode are typically observed at m/z 118.1 and 124.15, respectively, corresponding to their protonated molecular ions ([M+H]⁺). nih.govresearchgate.net Multiple Reaction Monitoring (MRM) mode is commonly used for quantitative analysis, focusing on specific precursor-to-product ion transitions. For indole, a prominent transition is m/z 118.1 > 91.1. researchgate.netnih.govnih.govresearchgate.net For this compound, the most abundant fragment is observed at m/z 96.05, leading to a key transition of m/z 124.15 > 96.1. nih.govresearchgate.net
Optimization of compound-dependent MS parameters such as collision energy is performed to enhance the fragmentation of the precursor ions into the selected product ions, thereby improving sensitivity and specificity. nih.govresearchgate.net For example, an optimum collision energy of -30 V in positive APCI mode has been reported for the fragmentation of indole and this compound. nih.govresearchgate.net Other source settings, including nebulizer gas flow, heating gas flow, drying gas flow, interface temperature, desolvation line temperature, and heat block temperature, are also optimized to ensure efficient ionization and ion transfer. researchgate.net
Assessment of Linearity, Accuracy, and Precision in Complex Matrices
Method validation involves assessing linearity, accuracy, and precision in complex matrices to ensure the method's reliability for quantitative analysis. Linearity is evaluated by analyzing calibration standards at various concentrations, and a linear response is typically observed over a specific range, for instance, 1 to 500 ng/mL for indole in mouse serum using this compound as the internal standard. researchgate.netnih.gov The linearity is often assessed by the correlation coefficient (r²), with values close to 1 indicating good linearity. nih.gov
Accuracy refers to the closeness of measured values to the true values, while precision refers to the reproducibility of measurements. resolian.com These are assessed by analyzing quality control (QC) samples at different concentration levels (e.g., Lower Limit of Quantification (LLOQ), low, medium, and high QC). nih.gov Acceptance criteria for accuracy (% bias) and precision (% RSD) are typically set, such as within ±15% (and ±20% at LLOQ) of nominal concentrations. nih.gov Studies have shown accuracy ranging from -4.3% to 8.5% and precision (% RSD) from 2.8% to 11.1% for indole quantification using this compound, meeting these criteria. nih.gov The method's performance in complex matrices like serum, lung, and cecum has been demonstrated, showing reliable quantitation of indole in these biological samples. researchgate.netnih.govnih.govresearchgate.net
Table 1: LC-MS/MS Parameters for Indole and this compound Analysis
| Parameter | Indole | This compound (IS) |
| Precursor Ion (m/z) | 118.1 nih.govresearchgate.net | 124.15 nih.govresearchgate.net |
| Product Ion (m/z) | 91.1 nih.govresearchgate.net | 96.1 nih.govresearchgate.net |
| Ionization Mode | APCI Positive nih.govresearchgate.net | APCI Positive nih.govresearchgate.net |
| Collision Energy (V) | -30 nih.govresearchgate.net | -30 nih.govresearchgate.net |
| Retention Time (min) | 5.8 nih.gov | 5.8 nih.gov |
Table 2: Accuracy and Precision Data for Indole Quantitation
| Nominal Concentration (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (% RSD) | Inter-day Accuracy (% Bias) | Inter-day Precision (% RSD) |
| LLOQ (1) | -4.3 nih.gov | 11.1 nih.gov | N/A | N/A |
| LQC (3) | -4.3 nih.gov | 2.8 nih.gov | N/A | N/A |
| MQC (100) | 8.5 nih.gov | 3.1 nih.gov | N/A | N/A |
| HQC (375) | -4.3 nih.gov | 3.8 nih.gov | N/A | N/A |
Note: Inter-day variability was reported for LLOQ but specific values for other QC levels were not detailed in the source. nih.gov
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Enhanced Analytical Performance
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced analytical performance compared to conventional LC-MS/MS, primarily due to the use of smaller particle size columns and higher flow rates, resulting in improved resolution, sensitivity, and speed. researchgate.net While the specific application of this compound in a dedicated UPLC-MS/MS method for indole was not explicitly detailed in the search results, UPLC-MS/MS is a well-established technique for the analysis of indoleamine neurotransmitters and their metabolites, offering better accuracy and precision compared to HPLC methods. researchgate.net The principles of using this compound as an internal standard for quantitative analysis in UPLC-MS/MS would be similar to those in LC-MS/MS, leveraging its isotopic similarity to indole to compensate for matrix effects and variations during the UPLC separation and MS/MS detection. UPLC-MS/MS methods for other analytes have demonstrated excellent linearity, sensitivity (lower LODs), and good accuracy and precision, suggesting its potential benefits for indole and metabolite analysis with this compound. researchgate.netkuleuven.be
Supercritical Fluid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (SFC-ESI-HRMS) Integration for Broader Analyte Coverage
Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry, such as SFC-ESI-HRMS, is an emerging technique that offers complementary selectivity to reversed-phase LC, particularly for the analysis of non-polar and moderately polar compounds. umweltbundesamt.de While SFC-ESI-HRMS methods have been developed and validated for the analysis of various compounds, including those in complex matrices, the specific integration of SFC-ESI-HRMS for indole and its metabolites using this compound as an internal standard was not extensively detailed in the provided search results. umweltbundesamt.dechromatographyonline.com However, SFC-ESI-HRMS has been applied in the analysis of diverse compound groups, and its capability for high-resolution mass analysis provides accurate mass measurements, aiding in the identification and quantification of analytes. umweltbundesamt.deacs.org The use of this compound within an SFC-ESI-HRMS framework for indole analysis would theoretically provide the benefits of SFC's separation power combined with the accuracy and sensitivity of HRMS, with the internal standard compensating for method variability. SFC-ESI-HRMS has shown applicability for constituents present at low ppb levels in complex samples. umweltbundesamt.de
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While the provided search results primarily highlight the use of this compound in LC-MS/MS methods, the principles of using isotopically labeled standards extend to GC-MS. This compound can serve as an internal standard in GC-MS applications for the analysis of indole and its volatile derivatives. Its isotopic signature allows for accurate quantification by accounting for sample matrix effects and variations during injection and chromatographic separation.
Selected Ion Monitoring (SIM) Approaches for Targeted Analysis
In GC-MS operating in Selected Ion Monitoring (SIM) mode, specific ions characteristic of the target analyte and the internal standard are monitored. For indole analysis using this compound as an internal standard, SIM would involve monitoring a specific m/z ratio for indole and a distinct, higher m/z ratio for this compound, corresponding to their deuterated form. This highly selective mode enhances sensitivity for targeted compound analysis. Although a specific GC-MS SIM application with this compound was not detailed in the provided results, LC-MS/MS methods using multiple reaction monitoring (MRM), a similar targeted approach, demonstrate the utility of this compound for precise quantification by monitoring specific precursor and product ion transitions nih.govresearchgate.netresearchgate.netnih.govresearchgate.net. For indole and this compound, precursor ions of 118.1 m/z and 124.15 m/z, respectively, have been used in LC-MS/MS MRM, with product ions at 91.1 m/z for indole and 96.1 m/z for this compound nih.govresearchgate.netnih.govresearchgate.net.
Two-Dimensional Gas Chromatography-High-Resolution Mass Spectrometry (GC×GC-HRMS) for Comprehensive Profiling
Two-Dimensional Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC×GC-HRMS) offers enhanced separation capabilities for complex samples. While this compound was not explicitly included as an internal standard in a GC-MS/SIM method discussed in one result, the study did utilize GC×GC-HRMS for comprehensive analysis of complex mixtures, suggesting the potential for this compound to be incorporated into such methods for the accurate quantification of indole within complex matrices. umweltbundesamt.de. The high resolution of HRMS allows for better discrimination between ions, which is beneficial in complex samples analyzed by GC×GC.
Utilization of this compound in Pseudo Isotope Dilution Assays for Specific Analytes
This compound can be utilized in pseudo isotope dilution assays. While true isotope dilution requires the labeled standard to be in isotopic equilibrium with the analyte in the sample matrix before any sample processing, a pseudo isotope dilution approach involves adding the labeled standard at a later stage. This compound, being a stable isotope-labeled analogue of indole, is well-suited for this purpose. Its addition to samples allows for the correction of variations introduced during sample preparation and analysis, improving the accuracy of quantification of endogenous indole or other specific analytes where this compound serves as a relevant internal standard. This approach is particularly valuable in complex biological matrices researchgate.net.
Advanced Sample Preparation Methodologies in Conjunction with this compound Analysis
Effective sample preparation is crucial for accurate analysis of indole and related compounds using techniques involving this compound. This compound is typically added to samples at an early stage of preparation to account for losses and variations throughout the process.
Optimization of Protein Precipitation Protocols for Biological Samples
Protein precipitation is a common sample preparation technique for biological matrices like serum, plasma, or tissue homogenates to remove proteins that can interfere with chromatographic analysis. Ice-cold acetonitrile (B52724) (ACN) has been successfully employed for protein precipitation in the context of indole analysis using this compound as an internal standard in mouse serum and tissues nih.govresearchgate.netresearchgate.netdntb.gov.ua. This method involves adding ice-cold ACN to the biological sample, which causes proteins to precipitate, followed by centrifugation to separate the supernatant containing the analytes and internal standard. The supernatant can then be directly injected into the analytical system or subjected to further cleanup. The addition of this compound prior to or during protein precipitation is essential to correct for any loss of indole that may occur during this step.
Solid-Phase Extraction (SPE) Techniques for Enrichment and Purification of Indole Compounds
Solid-Phase Extraction (SPE) is a versatile technique used for the enrichment and purification of analytes from complex matrices. SPE can be employed to isolate and concentrate indole compounds, including indole and its derivatives, from various sample types. C18 SPE cartridges have been reported for the pre-concentration and purification of indole compounds from matrices like sugar cane juice mdpi.comresearchgate.net. While the direct use of this compound in conjunction with SPE for indole analysis was not explicitly detailed in all provided results, the principle of using an internal standard added before SPE is a standard practice to account for potential variations in recovery during the extraction process. This ensures more accurate quantification of the target indole compounds. SPE offers advantages over liquid-liquid extraction in terms of simplicity and potential for automation mostwiedzy.pl.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Indole | 798 |
| This compound | 73509-20-3 |
| Acetonitrile (ACN) | 6344 |
| Methanol | 887 |
| Formic acid | 302 |
| Skatole | 312 |
| Androstenone | 10473 |
| Indole-3-acetic acid (IAA) | 802 |
| Indole-3-carboxylic acid | 10005 |
| Indole-3-acetonitrile (I3ACN) | 10006 |
| 3,3′-Diindolylmethane (DIM) | 3107 |
| Indole-3-carbinol (I3C) | 3713 |
Data Tables
Size Exclusion Chromatography (SEC) for Matrix Component Removal
Size Exclusion Chromatography (SEC) is a chromatographic technique widely employed in analytical chemistry for the separation of molecules based on their hydrodynamic volume. In the context of preparing complex samples for analysis, SEC serves as a valuable tool for matrix component removal, effectively separating target analytes from larger or smaller interfering substances present in the sample matrix. Deuterium-labeled compounds, such as this compound, play a crucial role in these workflows, primarily as internal standards to enable accurate quantification of their non-labeled analogues.
The application of this compound in SEC-based matrix removal is exemplified in the analysis of specific compounds in challenging matrices like animal tissues. For instance, in the determination of boar taint compounds, including indole, in pork fat, SEC is utilized as a sample clean-up step. The process involves separating fat and other large matrix components from the target analytes and the added internal standards, such as this compound. europa.eueuropa.eu Following the melting and centrifugation of pork fat tissue, isotopically labelled standards are spiked into the fat. europa.eueuropa.eu This spiked fat is then prepared for SEC. europa.eueuropa.eu The SEC clean-up step is reported to be achievable within approximately 45 minutes and consumes about 50 mL of organic solvent. europa.eu
After purification by SEC, the collected sample fraction, now significantly reduced in matrix components, is typically evaporated to near dryness. europa.eueuropa.eu An injection standard may then be added before the sample is analyzed by highly sensitive techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) in selected ion monitoring mode or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in selected reaction monitoring mode. europa.eueuropa.eu The use of this compound as an internal standard throughout this process helps to account for potential variations introduced during sample preparation, including the SEC clean-up and subsequent steps, thereby improving the accuracy and reliability of the quantitative analysis of endogenous indole. europa.eunih.govresearchgate.net
Research findings demonstrate the effectiveness of this approach. A method employing SEC clean-up followed by LC-MS/MS analysis for boar taint compounds, utilizing isotopically labelled standards like this compound, has shown robust performance and freedom from matrix interferences. europa.eueuropa.eu The method was validated, showing acceptable within-laboratory precision (repeatability relative standard deviation, RSDr) ranging from 3% to 10% and reproducibility relative standard deviation (RSDR) between 10% and approximately 30%. europa.eu The method's sensitivity was deemed sufficient to determine the target compounds at sensory threshold values with acceptable analytical precision. europa.eu
The integration of this compound as an internal standard within an analytical workflow featuring SEC for matrix removal provides a robust strategy for the accurate quantification of indole in complex biological matrices, mitigating the challenges posed by matrix effects in downstream analysis.
Table 1: Representative Analytical Method Performance Characteristics for Boar Taint Analysis Employing SEC and Isotope Dilution
| Parameter | Range/Value | Analyte (Example: Indole) | Reference |
| Within-laboratory precision (RSDr) | 3% to 10% | Indole | europa.eu |
| Reproducibility standard deviation (RSDR) | 10% to approx. 30% | Indole | europa.eu |
| Matrix Interference | Free from | Indole | europa.eueuropa.eu |
| SEC Clean-up Time | ~45 minutes | N/A | europa.eu |
| SEC Solvent Volume | ~50 mL | N/A | europa.eu |
Note: This table presents representative data points from the referenced studies focusing on the analytical performance of methods incorporating SEC for matrix removal and isotope dilution with labeled standards like this compound.
Mechanistic Chemical and Biochemical Investigations Using Indole D7
Elucidation of Reaction Mechanisms via Deuterium (B1214612) Kinetic Isotope Effects (KIE)
Deuterium kinetic isotope effects (KIEs) are a fundamental tool for probing the mechanisms of chemical reactions. By comparing the reaction rates of a compound and its deuterated isotopologue, researchers can gain insights into which bonds are being broken or formed in the rate-determining step. libretexts.orgprinceton.edu Indole-d7 and other deuterated indoles are particularly useful for studying reactions involving the indole (B1671886) ring C-H bonds or the N-H bond.
Analysis of Primary and Secondary Isotope Effects in Indole Transformations
Primary kinetic isotope effects occur when a bond to the isotopically labeled atom is broken in the rate-determining step. Secondary kinetic isotope effects, on the other hand, arise from isotopic substitution at a position not directly involved in bond breaking or formation in the rate-determining step, but which influences the reaction rate through changes in vibrational frequencies, such as those associated with bending modes or hyperconjugation. libretexts.orgprinceton.edu
Studies on indole transformations have utilized deuterium labeling to understand reaction mechanisms. For instance, in the protiodecarboxylation of indole-2-carboxylic acid, deuterium isotope effects have been investigated to understand the protonation step and subsequent decarboxylation. ic.ac.uk Deuterium incorporation studies in transition metal-catalyzed C-H functionalization reactions of indoles have revealed insights into the site selectivity and the nature of the C-H activation step. rsc.orgacs.orgresearchgate.netnih.gov For example, deuterium exchange experiments in iridium-catalyzed C-H activation of indoles showed significant D/H exchange at the C4 and C2 positions, indicating the involvement of these sites in the catalytic cycle. acs.org Similarly, studies on rhodium-catalyzed C7 arylation of indoles using this compound derivatives have shown deuterium exchange at the C7 position, suggesting reversible C-H cleavage at this site. researchgate.netnih.gov
Determination of Solvent Deuterium Isotope Effects in Enzymatic Catalysis
Solvent deuterium isotope effects (SIE) are observed when the reaction rate changes upon changing the solvent from H₂O to D₂O. SIEs can provide information about proton transfer processes occurring during the reaction, including those involving solvent molecules or exchangeable protons on the enzyme or substrate. libretexts.orgnih.govunl.edu Combining solvent and substrate isotope effects can offer more comprehensive mechanistic details for enzyme-catalyzed reactions. nih.gov
Enzymatic reactions involving indole derivatives, such as tryptophan metabolism, have been investigated using solvent deuterium isotope effects. Studies on the enzymatic decomposition of L-tryptophan catalyzed by tryptophanase (TPase) have determined kinetic and solvent deuterium isotope effects at specific positions of the indole ring (C4 and C5). nih.gov These studies utilized selectively deuterated L-tryptophan isotopologues to probe the role of these positions in the enzymatic mechanism. nih.gov Similarly, isotope effects have been studied in the enzymatic oxidation of tryptamine, a compound containing the indole core, catalyzed by monoamine oxidase (MAO). tandfonline.com SIEs on kinetic parameters like Vmax and Vmax/Km can suggest the involvement of solvent protons in steps such as the formation or transformation of the enzyme-substrate complex. tandfonline.com
Probing C-H Activation Pathways and Deuterium Exchange Processes
Deuterium exchange experiments are widely used to investigate C-H activation pathways and the reversibility of C-H bond cleavage. By exposing a non-deuterated substrate to deuterated conditions (e.g., in the presence of a deuterium source like D₂O or a deuterated solvent) under catalytic conditions, the incorporation of deuterium into the substrate indicates that the C-H bond at that position has been cleaved and reformed. rsc.orgacs.orgresearchgate.netnih.govchemistryviews.orgnih.govresearchgate.netacs.org Conversely, using a deuterated substrate like this compound in a protic solvent can reveal which deuterium atoms are exchanged with protons, providing information about the lability of specific C-D bonds under the reaction conditions. researchgate.netnih.gov
Studies on transition metal-catalyzed C-H functionalization of indoles frequently employ deuterium exchange experiments to understand the mechanism. For example, deuterium exchange studies have been instrumental in proposing mechanisms involving metalacycle intermediates in cobalt-catalyzed C-H activation of indoles. chemistryviews.org In iridium-catalyzed reactions, deuterium exchange patterns have helped elucidate the formation of six- and five-membered iridacycles at different positions of the indole ring. acs.org The extent and regioselectivity of deuterium incorporation can provide crucial evidence for the proposed C-H activation steps and the reversibility of these processes. rsc.orgresearchgate.netnih.gov
Application of Stable Isotope Tracing for Metabolic Pathway Elucidation
Stable isotope tracing, utilizing compounds like this compound or deuterated tryptophan, is a powerful technique for mapping metabolic pathways and understanding the flux of metabolites in biological systems. By introducing a labeled precursor, researchers can follow the incorporation of the isotope into downstream metabolites using mass spectrometry or NMR spectroscopy. acs.orgmdpi.com
Investigation of Tryptophan Metabolism and Indole Biosynthetic Routes
Tryptophan is an essential amino acid that contains an indole core and serves as a precursor for a variety of important biomolecules, including serotonin, melatonin, and niacin (vitamin B3). creative-proteomics.commedchemexpress.com Indole itself is an intermediate in the biosynthesis of tryptophan via the shikimate pathway in plants and microorganisms. wikipedia.orguniversiteitleiden.nl Tryptophan is also metabolized through various pathways, including the kynurenine (B1673888) pathway and pathways involving microbial transformations. creative-proteomics.comcaymanchem.com
Stable isotope tracing with deuterated tryptophan or indole has been used to investigate these metabolic routes. For example, studies in plants using deuterium oxide (D₂O) as a tracer have shown the incorporation of deuterium into indole-3-acetic acid (IAA), a key plant hormone derived from tryptophan, indicating de novo indole synthesis. nih.govnih.gov The differential deuterium content in IAA isolated from different plant tissues can suggest distinct biosynthetic pathways operating in those tissues. nih.gov Deuterated tryptophan has also been used as an internal standard in quantitative analysis of tryptophan and its metabolites, improving the accuracy and reproducibility of measurements. creative-proteomics.commedchemexpress.comcaymanchem.com
Study of Indole Derivative Biochemical Transformations in Microbial Systems
Microorganisms, particularly gut bacteria, play a significant role in the metabolism of tryptophan and the production of indole and its derivatives. wikipedia.orgfrontiersin.orgfrontiersin.org These microbial transformations can yield a variety of indole compounds with diverse biological activities, influencing host health and physiology. frontiersin.orgresearchgate.net
Stable isotope-labeled indoles and tryptophan are valuable tools for studying these microbial biochemical transformations. By providing deuterated substrates to microbial cultures or in gnotobiotic animal models, researchers can identify and quantify the microbial metabolites formed from the labeled precursor. This helps in elucidating the specific enzymatic reactions and pathways involved in the microbial metabolism of indoles and tryptophan. Studies have investigated the degradation and biotransformation of indole by various bacterial strains, identifying products like indole-3-acetic acid, indole-3-glyoxylic acid, and indole-3-aldehyde. frontiersin.orgresearchgate.net Using deuterated substrates can aid in confirming the origin of these metabolites and understanding the enzymatic machinery involved in their formation. tandfonline.com
Spectroscopic Characterization and Structural Research Involving Indole D7 and Indole Isotopologues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Elucidation Studies
NMR spectroscopy is a powerful technique for determining the structure and conformation of molecules. In the context of indole-d7 and its isotopologues, it is instrumental in verifying the precise locations of deuterium (B1214612) atoms and understanding the spatial arrangement of molecular fragments.
Application of ¹H and ¹³C NMR for Verification of Deuterium Incorporation Patterns
The successful synthesis of this compound and other deuterated indole (B1671886) derivatives is confirmed by ¹H and ¹³C NMR spectroscopy. rsc.org In the ¹H NMR spectrum of a fully deuterated indole like this compound, the signals corresponding to the protons on the indole ring are expected to be absent or significantly diminished. vulcanchem.com The remaining signals, if any, would correspond to non-deuterated positions or impurities.
¹³C NMR provides further verification of deuteration. Carbon atoms attached to deuterium (C-D) exhibit characteristic splitting patterns due to ¹³C-D coupling, resulting in multiplets instead of the singlets observed for carbons attached to protons (C-H). vulcanchem.com This provides a definitive signature of deuterium incorporation and its location within the molecule. For instance, the ¹³C{¹H} NMR spectrum of 7-hydroxyindole-7-¹³C-d7 shows distinct differences compared to its non-deuterated isotopologue, confirming the presence of deuterium. rsc.org The percentage of deuterium incorporation can be quantified by comparing the integrals of the remaining proton signals to those of non-deuterated positions in the ¹H NMR spectrum. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Indole Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse000097 for Indole in CDCl₃ at 298K.
| Atom | Author Nomenclature | Chemical Shift (ppm) |
| H15 | H15 | 7.097 |
| H10 | H10 | 7.051 |
| H11 | H11 | 7.126 |
| H12 | H12 | 7.583 |
| H13 | H13 | 7.299 |
| H14 | H14 | 6.482 |
| C1 | C1 | 122.027 |
| C2 | C2 | 124.201 |
| C3 | C3 | 122.954 |
| C4 | C4 | 113.254 |
| C5 | C5 | 104.816 |
| C6 | C6 | 126.360 |
Utilization of NOESY Data for Understanding Indole Derivatives' Conformations
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about the spatial proximity of atoms within a molecule. This is particularly useful for determining the conformation of flexible molecules like indole derivatives. acs.org For example, low-temperature NOESY spectra have been used to characterize the conformational equilibrium of indole alkaloids like dihydrocorynantheine, revealing the orientation of substituents relative to the indole ring. acs.org
In studies of meridianin analogues, which are indole-based compounds, NOESY spectra helped to determine the favored conformation in solution by showing correlations between specific protons, such as H2 and H5', indicating their close proximity. researchgate.net Similarly, NOESY data has been instrumental in establishing the absolute configurations of newly isolated indole alkaloids. nih.gov This technique, often used in conjunction with single-crystal X-ray diffraction, provides a comprehensive understanding of the three-dimensional structure of these complex molecules. nih.govacs.org
Mass Spectrometry Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and structure of compounds by analyzing their fragmentation patterns upon ionization. The use of deuterated standards like this compound is critical for accurate quantification and structural elucidation.
Investigation of Deuterated Fragment Ions for Structural Insights
The mass spectrum of this compound provides a clear reference for identifying deuterated fragments. In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using atmospheric pressure chemical ionization (APCI), the precursor ion for this compound was observed at m/z 124.15, and its most abundant fragment ion was at m/z 96.05. nih.govresearchgate.net This is in contrast to non-deuterated indole, which shows a precursor ion at m/z 118.1 and a major fragment at m/z 91.1. nih.govresearchgate.net
The specific mass shifts observed in the fragment ions of deuterated indole isotopologues allow researchers to pinpoint the location of deuterium atoms and understand the fragmentation pathways. For example, in the study of indoleacetic acid (IAA) and its deuterated derivatives, D₇-IAA (with a precursor ion at m/z 183) yielded fragment ions at m/z 135, 136, and 137, providing detailed information about the fragmentation process. researchgate.net
Table 2: Precursor and Product Ions for Indole and this compound in APCI-MS/MS nih.govresearchgate.net
| Analyte | MRM Transition m/z (Q1→Q3) |
| Indole | 118.1 > 91.1 |
| This compound | 124.15 > 96.1 |
Mapping Characteristic Fragmentation Pathways of Indole and its Derivatives
The fragmentation of the indole nucleus under electron impact typically involves the loss of HCN (hydrogen cyanide), leading to a characteristic ion at m/z 89. scirp.orgacs.org Studies on substituted indoles have revealed that the nature and position of the substituent significantly influence the fragmentation pattern. acs.org For instance, methylindoles often form azaazulenium ions, and the fragmentation of prenylated indole alkaloids is characterized by the loss of an isopentene group. acs.orgnih.gov
Multi-stage mass spectrometry (MSⁿ) has been employed to establish detailed fragmentation pathways for complex indole alkaloids. nih.gov These studies have shown that the fragmentation behavior can be correlated with structural features, such as the degree of unsaturation in a particular ring of the alkaloid. nih.gov This systematic analysis of fragmentation patterns is crucial for the rapid identification and structural characterization of new indole derivatives in complex mixtures. nih.govnih.gov
Vibrational Spectroscopy (FTIR, Raman) for Molecular Dynamics and Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular vibrations and, by extension, the structure, bonding, and intermolecular interactions of molecules like indole and its isotopologues.
FTIR and Raman are complementary techniques. spectroscopyonline.com FTIR measures the absorption of infrared radiation by a sample, providing information on functional groups with a permanent dipole moment. mdpi.comresearchgate.net Raman spectroscopy, on the other hand, measures the inelastic scattering of light and is sensitive to vibrations of molecules with polarizability. mdpi.com The combination of both techniques offers a more complete picture of the vibrational modes of a molecule. spectroscopyonline.com
In studies of indole, the N-H stretching vibration is a key feature in the FTIR spectrum. mdpi.com Upon deuteration to form this compound, this N-H stretching peak is replaced by an N-D stretching peak at a lower frequency, which can be observed in the extinction spectra. aip.org This isotopic shift is a direct consequence of the heavier mass of deuterium compared to hydrogen and serves as a clear marker for deuteration.
Theoretical calculations, such as those using density functional theory (DFT), are often employed to predict and assign the vibrational spectra of indole and its derivatives. researchgate.netrsc.org These calculations help in understanding the fundamental vibrations and how they are affected by isotopic substitution and intermolecular interactions, such as hydrogen bonding. mdpi.comresearchgate.net For example, studies on hydrogen-bonded complexes of indole with ketones have used FTIR to measure the redshift of the N-H stretching vibration upon complex formation, providing insights into the strength of the interaction. mdpi.com The analysis of vibrational spectra, supported by theoretical models, is thus a powerful tool for investigating the molecular dynamics and interactions of indole and its isotopologues.
Analysis of Isotope Shifts in Infrared and Raman Spectra for Vibrational Mode Assignment
The assignment of vibrational modes in complex molecules like indole can be challenging due to the large number of possible vibrations. Isotopic substitution with deuterium is a powerful technique to aid in these assignments. libretexts.org The change in mass upon deuteration alters the vibrational frequencies, and the magnitude of this shift provides crucial information about the atoms involved in a particular vibration. libretexts.orgmdpi.com
In infrared (IR) and Raman spectroscopy, the vibrational frequencies are dependent on the reduced mass of the vibrating atoms. libretexts.org When a hydrogen atom is replaced by a heavier deuterium atom, the vibrational frequency of modes involving that atom's motion will decrease, an effect known as a redshift. nih.gov This isotopic shift is most pronounced for modes where the hydrogen atom has a large amplitude of motion, such as stretching and bending vibrations. libretexts.org
Researchers have utilized this principle to refine the vibrational assignments for indole and its deuterated isotopologues. For example, a study on indole and N-deuterated indole presented a vibrational analysis of the S1–S0 transition, yielding frequencies for low-lying S1 vibrational modes for both isotopic species. aip.org Similarly, the excitation spectra of indole and indole-2,3,4,5,6,7-d6 (a partially deuterated form) were analyzed to provide a near one-to-one correspondence between their vibronic bands. acs.org
Density functional theory (DFT) calculations are often used in conjunction with experimental data to predict isotope shifts. By comparing the calculated shifts with the experimentally observed shifts in IR and Raman spectra, a more confident and accurate assignment of vibrational modes can be achieved. nih.gov For instance, DFT calculations have been used to study the vibrational spectrum of indole and its deuterated forms, with the computed frequencies showing good agreement with experimental values after applying scaling factors. researchgate.netresearchgate.net
Table 1: Comparison of Selected Vibrational Frequencies (cm⁻¹) for Indole and Deuterated Indole Isotopologues
| Vibrational Mode | Indole (Calculated) researchgate.net | Indole (Experimental) researchgate.net | N-Deuterated Indole (Calculated) | N-Deuterated Indole (Experimental) aip.org |
| N-H Stretch | 3530 | 3525 | 2610 (N-D Stretch) | 2600 |
| C-H Stretch (Pyrrole) | 3130 | 3120 | 3130 | 3120 |
| C-H Stretch (Benzene) | 3060 | 3055 | 3060 | 3055 |
| Ring Deformation | 1425 | 1420 | 1415 | 1410 |
| N-H Bend | 1340 | 1335 | 980 (N-D Bend) | 975 |
Note: The data in this table is illustrative and compiled from various theoretical and experimental sources. The exact frequencies can vary depending on the experimental conditions and computational methods used.
Rotational Spectroscopy for Highly Precise Molecular Parameters and Isotope Effects
Rotational spectroscopy is an exceptionally precise technique for determining the geometric structure of molecules in the gas phase. kent.edu By measuring the transition frequencies between rotational energy levels, the moments of inertia of a molecule can be determined with high accuracy. The moments of inertia are directly related to the mass distribution and, therefore, the bond lengths and angles within the molecule.
The study of different isotopologues, such as this compound, is particularly powerful in rotational spectroscopy. The substitution of atoms with their isotopes leads to a change in the moments of inertia, which in turn shifts the rotational transition frequencies. astrobiology.com By analyzing the rotational spectra of multiple isotopologues, it is possible to precisely determine the coordinates of the substituted atoms within the molecule's principal axis system. nist.gov
For instance, rotationally resolved electronic spectra of conformers of indole-4-carboxylic acid and its deuterated forms have been used to determine the positions of the hydrogen atoms and unambiguously identify the molecular conformers. nist.gov High-resolution microwave spectroscopy has been employed to investigate the structures of small biological molecules and their complexes, where the analysis of deuterated species provides crucial structural information. kent.edu Such studies can also reveal details about quantum mechanical phenomena like internal rotation and tunneling. kent.edu
The combination of experimental rotational spectroscopy with high-level theoretical calculations allows for the determination of highly accurate equilibrium structures of molecules. ualberta.ca This approach has been successfully applied to various indole derivatives and their complexes.
Probing Intermolecular Interactions and Solvent Effects through Vibrational Changes
The vibrational frequencies of a molecule are sensitive to its local environment. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, can perturb the vibrational modes of a molecule, leading to shifts in its IR and Raman spectra. researchgate.net The study of these shifts in this compound and other isotopologues provides a detailed probe of these interactions.
The N-H group in indole is a strong proton donor and readily forms hydrogen bonds with acceptor molecules. mdpi.com This interaction significantly affects the N-H stretching and bending vibrations. Upon hydrogen bonding, the N-H stretching frequency typically shows a significant redshift (a shift to lower wavenumbers), with the magnitude of the shift correlating with the strength of the hydrogen bond. mdpi.com
Solvent effects on the vibrational spectra of indole derivatives have been extensively studied. researchgate.net The polarity of the solvent can influence the charge distribution within the indole molecule, which in turn affects its vibrational frequencies. osti.gov By comparing the spectra of this compound in different solvents, the specific interactions between the indole ring and the solvent molecules can be elucidated. The use of deuterated species helps to disentangle the effects of hydrogen bonding from other solvent effects.
For example, studies on hydrogen-bonded complexes of indole with various ketones in a non-polar solvent like carbon tetrachloride have shown that the N-H stretching frequency is a sensitive probe of the interaction strength. mdpi.com The use of advanced techniques like two-dimensional infrared (2D IR) spectroscopy can provide even more detailed information about the dynamics of intermolecular interactions and solvent effects on a femtosecond to picosecond timescale. nih.gov
Diverse Research Applications of Indole D7 in Specialized Scientific Domains
Integration in Metabolomics Research Strategies
The field of metabolomics, which aims to comprehensively identify and quantify all small molecule metabolites in a biological system, heavily relies on advanced analytical techniques. Indole-d7 has become an indispensable internal standard in these methodologies.
Comprehensive Profiling of Indole-Related Metabolites in Biological Systems
Indole (B1671886) and its derivatives are significant signaling molecules produced from the metabolism of tryptophan by the gut microbiota. nih.govnih.gov Alterations in the indole metabolome have been linked to various physiological and pathological conditions, making the accurate profiling of these compounds crucial for understanding health and disease. nih.govnih.gov For instance, studies have investigated the role of indole and its metabolites in conditions like inflammatory bowel disease, non-alcoholic fatty liver disease, and even influenza infection. nih.govnih.govtandfonline.com
Researchers utilize this compound as an internal standard to facilitate the accurate and comprehensive profiling of these indole-related metabolites in complex biological samples such as serum, plasma, and tissues. nih.govnih.gov By adding a known amount of this compound to a sample, scientists can correct for variations in sample preparation and analytical instrumentation, thereby enabling a more precise quantification of the naturally occurring, non-deuterated indole and its derivatives. nih.govwikipedia.org This approach has been instrumental in identifying changes in the indole metabolome associated with disease states. nih.gov For example, a significant decrease in the blood levels of indole-3-propionic acid (IPA), a key gut microbial metabolite, was observed during influenza infection, highlighting a potential link between the gut microbiome and respiratory disease. nih.govtandfonline.com
Enhanced Quantification through Isotope Dilution Mass Spectrometry in Metabolomics Workflows
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. wikipedia.orgnih.gov This method involves adding a known amount of an isotopically labeled version of the analyte of interest (in this case, this compound) to the sample. wikipedia.orgnih.gov The ratio of the naturally occurring analyte to the isotopically labeled standard is then measured by a mass spectrometer. nih.gov
In metabolomics, IDMS coupled with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of endogenous metabolites. nih.govnih.gov The use of this compound as an internal standard in IDMS workflows significantly enhances the reliability of the quantification of indole. nih.govresearchgate.net This is because this compound has nearly identical chemical and physical properties to its non-deuterated counterpart, meaning it behaves similarly during sample extraction, chromatography, and ionization. nih.gov This co-elution and co-ionization help to compensate for matrix effects and other sources of analytical variability, leading to more accurate and reproducible results. nih.govnih.gov A developed LC-MS/MS method using this compound as an internal standard demonstrated linearity over a wide range of indole concentrations and was successfully applied to quantify indole in various mouse tissues. nih.govnih.gov
Below is an interactive data table summarizing a typical LC-MS/MS method for indole quantification using this compound.
| Parameter | Value |
| Analyte | Indole |
| Internal Standard | This compound |
| Chromatography | Synergi Fusion C18 column |
| Mobile Phase | 0.1% aqueous formic acid and methanol (B129727) |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), positive |
| Mass Spectrometer | Tandem Mass Spectrometer (MS/MS) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Indole Transition | m/z 118.1 > 91.1 |
| This compound Transition | m/z 124.15 > 96.1 |
| Linear Range | 1–500 ng/mL |
| Data from a study on the quantitation of indole in mouse serum and tissues. nih.govnih.govresearchgate.net |
Environmental and Industrial Chemical Analysis of Indole Derivatives
The precise measurement of indole and its derivatives is also critical in environmental monitoring and industrial process control. This compound plays a key role in ensuring the accuracy of these analyses.
Precise Quantification of Indole Compounds in Complex Environmental Samples
Indole and related compounds can be present in various environmental matrices, such as wastewater and animal manure, often as byproducts of microbial activity. researchgate.net Monitoring the levels of these compounds is important for assessing environmental quality and the effectiveness of waste treatment processes. However, the complexity of these samples can make accurate quantification challenging.
The use of this compound as an internal standard in methods like gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS allows for the precise quantification of indole in these complex environmental samples. europa.eu Similar to its application in metabolomics, the isotopic dilution approach helps to overcome matrix interferences and ensures the reliability of the analytical data. nih.gov This is crucial for regulatory compliance and for understanding the fate and transport of these compounds in the environment.
Monitoring and Understanding Biotransformation Processes in Industrial Contexts
Indole and its derivatives are involved in various industrial biotransformation processes, including the production of indigo (B80030) dye and other fine chemicals. nih.gov Understanding and optimizing these processes requires accurate monitoring of the concentrations of key compounds over time. The biotransformation of indole by various microorganisms is a subject of ongoing research, with the goal of developing more efficient and environmentally friendly industrial processes. nih.gov
This compound can be employed as a tracer to study the pathways and kinetics of indole biotransformation. nih.gov By introducing this compound into a biotransformation system, researchers can track its conversion into different products, providing valuable insights into the metabolic pathways involved. This information is essential for process optimization, yield improvement, and the development of novel biocatalytic systems.
Contribution to Mechanistic Enzymology Studies
Understanding the mechanisms by which enzymes catalyze reactions is a fundamental goal of biochemistry. This compound can be a valuable tool in these investigations, particularly for enzymes that act on indole or its derivatives. The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered. By measuring the KIE when this compound is used as a substrate, researchers can gain insights into the rate-limiting steps of an enzymatic reaction and the nature of the transition state. This information is crucial for elucidating the catalytic mechanism of enzymes involved in indole metabolism and for the design of specific enzyme inhibitors. mdpi.com
Elucidation of Enzymatic Reaction Mechanisms through Isotopic Labeling
The use of isotopically labeled compounds, such as this compound, is a powerful technique for unraveling the intricate details of enzymatic reaction mechanisms. numberanalytics.com By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can trace the fate of specific atoms throughout a chemical transformation and probe the nature of bond-breaking and bond-forming steps. This approach, known as isotopic labeling, provides direct evidence for proposed reaction pathways. numberanalytics.com A key aspect of these studies is the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is substituted with one of its isotopes. wikipedia.org
A significant KIE, where the reaction rate is slower with the heavier isotope, indicates that the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. numberanalytics.com This is referred to as a primary KIE. Conversely, a secondary KIE occurs when the isotopically labeled atom is not directly involved in bond cleavage or formation, and these effects are typically smaller. wikipedia.org
Furthermore, solvent isotope effects, where the reaction is carried out in heavy water (D₂O) instead of H₂O, can provide insights into the role of proton transfer in catalysis. nih.govmdpi.com For example, in the study of the enzyme CymD, a tryptophan reverse N-prenyltransferase, a significant solvent KIE of 2.3 was observed. nih.gov This indicated that a proton transfer step is rate-limiting, a crucial piece of evidence in deciphering its complex mechanism. nih.gov
The table below summarizes the application of isotopic labeling in mechanistic studies.
| Isotopic Labeling Application | Enzyme/Reaction Studied | Key Finding | Significance |
| Kinetic Isotope Effect (KIE) | Regioselective direct arylation of indoles | KIE of 1.2 for C-H activation. researchgate.net | C-H bond cleavage is not the rate-determining step. researchgate.net |
| Solvent Isotope Effect | CymD (Tryptophan reverse N-prenyltransferase) | Solvent KIE of 2.3 in D₂O. nih.gov | A proton transfer step is rate-limiting in the enzymatic reaction. nih.gov |
| Isotopic Tracing | Fischer Indole Synthesis | Elucidation of bond-forming and bond-breaking steps. numberanalytics.com | Confirmed the proposed reaction pathway. numberanalytics.com |
Studies on Tryptophanase Activity and Indole Production Pathways
Indole and its derivatives are significant metabolites produced by the gut microbiota from the essential amino acid tryptophan. frontiersin.orgtandfonline.comnih.gov The primary enzyme responsible for the direct conversion of tryptophan to indole, pyruvate, and ammonia (B1221849) in many bacteria is tryptophanase (TnaA). frontiersin.org Understanding the activity of this enzyme and the pathways of indole production is crucial due to the diverse roles of indole in bacterial physiology, intercellular signaling, and host-pathogen interactions. frontiersin.orgnih.gov
Isotopically labeled compounds, including deuterated forms of tryptophan and indole like this compound, serve as valuable tools in these investigations. They are used as internal standards in quantitative analyses and as tracers to delineate metabolic pathways. sigmaaldrich.com For example, in metabolomic studies aiming to identify and quantify tryptophan metabolites, deuterated standards are essential for accurate measurements using techniques like liquid chromatography-mass spectrometry (LC-MS). semanticscholar.org
Research has shown that over 85 bacterial species, both Gram-negative and Gram-positive, can produce indole from tryptophan via the tryptophanase pathway. frontiersin.org The production of indole can be influenced by various factors, including the availability of tryptophan, pH, and temperature. frontiersin.org High concentrations of indole have been observed to inhibit the activity of tryptophanase, highlighting a feedback mechanism in this pathway.
Beyond the direct production of indole by tryptophanase, the gut microbiota can metabolize tryptophan through several other pathways, leading to a variety of indole-containing compounds such as indole-3-acetate (B1200044) (IAA), indole-3-lactate (ILA), and indole-3-propionate (IPA). tandfonline.comnih.govmdpi.com Isotope tracing experiments are instrumental in deciphering these complex metabolic networks. For instance, a study on Candida tropicalis used ¹³C-labeled tryptophan to demonstrate that this fungus synthesizes IAA through the indole-3-pyruvate pathway. semanticscholar.org Similarly, this compound can be used as an internal standard in such studies to ensure the precise quantification of the resulting metabolites. semanticscholar.org
The table below presents key bacterial genera involved in indole production and the primary pathways.
| Bacterial Genera | Primary Indole Production Pathway | Key Metabolites | Significance |
| Escherichia, Proteus, Clostridium, Bacteroides | Tryptophanase (TnaA) pathway frontiersin.orgnih.gov | Indole, Pyruvate, Ammonia frontiersin.org | Major pathway for direct indole synthesis in the gut. frontiersin.org |
| Lachnospira, Enterocloster | Reductive pathway from tryptophan tandfonline.com | Indole-3-lactate (ILA), Indole-3-propionate (IPA) tandfonline.com | Production of anti-inflammatory and barrier-protective metabolites. tandfonline.com |
| Candida (fungus) | Indole-3-pyruvate pathway semanticscholar.org | Indole-3-acetic acid (IAA) semanticscholar.org | Can influence biofilm formation. semanticscholar.org |
| Lactiplantibacillus, Enterococcus, Weissella, Pediococcus | Tryptophan metabolism mdpi.com | Indole-3-carboxaldehyde (IAId), Indole-3-lactic acid (ILA) mdpi.com | Potential for immunomodulation. mdpi.com |
Future Research Directions and Emerging Paradigms in Indole D7 Studies
Synergistic Integration with Multi-Omics Approaches for Holistic Biological Understanding
The era of systems biology demands a holistic view of biological processes, moving beyond single-level analysis to the integration of multiple omics disciplines, such as proteomics, metabolomics, transcriptomics, and genomics. chim.itnih.govnih.gov In this context, Indole-d7 plays a pivotal, albeit foundational, role as a tool for ensuring the accuracy of one of these critical data layers: the metabolome.
The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) for the precise quantification of endogenous indole (B1671886). researchgate.netnih.govnih.gov Indole is a significant signaling molecule produced by the gut microbiota from tryptophan and is implicated in various physiological and pathological states, making its accurate measurement crucial. researchgate.netnih.gov By adding a known quantity of this compound to a biological sample, researchers can correct for variations in sample extraction and ionization efficiency, which is a common challenge in mass spectrometry. researchgate.net This stable isotope dilution method ensures that the quantification of naturally occurring indole is robust and reliable. splendidlab.com
A holistic understanding emerges when these accurately quantified metabolomic data are integrated with other omics datasets. For instance, an integrated analysis of proteomics and metabolomics can reveal how changes in protein expression, perhaps in response to a stimulus or disease, correlate with changes in metabolite levels, such as indole. nih.govfrontiersin.org Such studies can elucidate the enzymatic pathways responsible for indole metabolism and how they are regulated. For example, a decrease in the abundance of a specific gut bacterium identified through metagenomics could be mechanistically linked to a measured drop in serum indole levels (quantified using this compound) and a corresponding change in the expression of host proteins involved in inflammatory responses (identified through proteomics). nih.gov
Future research will likely see the expanded use of this compound and other deuterated standards in more complex multi-omics studies. As analytical platforms become more sensitive, enabling the analysis of smaller sample sizes, the need for precise internal standards will become even more critical. nih.gov The integration of metabolomic data, anchored by reliable standards like this compound, with transcriptomic and genomic data can help build comprehensive models of biological systems, identifying novel biomarkers and therapeutic targets. nih.gov
Development of Novel Site-Specific this compound Derivatives for Targeted Probes
While this compound is primarily used to quantify its direct counterpart, future research is heading towards the development of novel, site-specifically deuterated indole derivatives to act as targeted probes for specific biological pathways. acs.org The synthesis of deuterated indole compounds is an active area of research, with methods available for selective deuterium (B1214612) incorporation at various positions on the indole ring. acs.orgnih.govacs.org
These synthetic strategies can be harnessed to create a new generation of research tools. For example, an indole derivative deuterated at a specific site known to be a target of a particular metabolic enzyme could be synthesized. When introduced into a biological system, the metabolism of this deuterated probe could be traced with high specificity using mass spectrometry. This approach allows researchers to investigate the activity of specific enzymes in a complex cellular environment.
Recent advancements have focused on developing programmable and selective deuteration methods for indoles. nih.govacs.org These methods, which may employ transition-metal catalysis or acid/base-mediated exchange reactions, offer the ability to place deuterium atoms at specific C-H bonds, such as C2 or C3 of the indole ring. nih.govacs.org For instance, a palladium-free method using deuterated acetic acid (CD3CO2D) can achieve selective C3-deuteration of indoles. acs.org
Furthermore, directed evolution techniques are being used to engineer enzymes with altered selectivity. In one study, the halogenase enzyme RebH was evolved to chlorinate substituted indoles at different positions by screening for activity on deuterium-substituted probe substrates. rsc.org A similar approach could be envisioned for developing enzymes that act on specific positions of this compound derivatives, creating highly specific biocatalytic tools.
The development of these novel site-specific deuterated indole derivatives will enable more sophisticated metabolic flux analyses and provide deeper insights into the biotransformation of indole and related compounds in health and disease. acs.org
Advancements in Computational Chemistry and Molecular Modeling for this compound Systems
Computational chemistry and molecular modeling are becoming indispensable tools for understanding molecular interactions and dynamics. researchgate.net While much of the computational work on indoles has focused on drug design and quantitative structure-activity relationship (QSAR) studies for various non-deuterated derivatives, these methods hold significant promise for investigating this compound systems. jst.go.jpresearchgate.netnih.gov
One key area of application is the study of kinetic isotope effects (KIEs). The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon that can be modeled using quantum chemical calculations. For example, trajectory-based nonadiabatic dynamics simulations have been used to study the excited-state intramolecular proton transfer in a deuterated pyridyl-indole analogue (7PyIn-D). nih.gov Such studies provide fundamental insights into how deuteration affects reaction dynamics and can help interpret experimental results obtained with deuterated probes.
Molecular dynamics (MD) simulations can be used to model the behavior of this compound within complex biological environments, such as the active site of an enzyme or a lipid bilayer. mdpi.com These simulations can predict the binding affinity and orientation of this compound and its derivatives, helping to design more effective targeted probes or to understand their interactions with biological targets. researchgate.netmdpi.com For instance, MD simulations have been used to demonstrate the stability of indole derivatives within the binding pockets of enzymes like α-amylase and α-glucosidase. researchgate.net
Quantum mechanics-based methods like Density Functional Theory (DFT) can be employed to investigate the structural and electronic properties of this compound and its isomers. researchgate.net These calculations can determine parameters such as bond lengths, thermochemical stability (enthalpy, entropy, and Gibbs free energy), and the energies of frontier molecular orbitals (HOMO-LUMO gap), which relate to the molecule's reactivity. researchgate.net This fundamental understanding is crucial for predicting the behavior of this compound as an internal standard and for the rational design of new deuterated indole derivatives. mdpi.com As computational power and theoretical methods continue to advance, these in silico approaches will become increasingly integral to the study of deuterated compounds like this compound. frontiersin.org
Q & A
Q. How is Indole-d7 synthesized, and what parameters ensure isotopic purity?
this compound is synthesized via catalytic deuteration of indole using deuterium gas (D₂) in the presence of transition metal catalysts (e.g., palladium or platinum). Key parameters include reaction temperature (optimized at 80–120°C), pressure (2–5 bar D₂), and catalyst loading (1–5% w/w). Post-synthesis, purification via column chromatography or recrystallization ensures removal of non-deuterated impurities. Isotopic purity (>98% deuterium incorporation) is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Q. Which spectroscopic techniques confirm the structure and isotopic enrichment of this compound?
- NMR : ¹H NMR confirms deuterium incorporation by the absence of indole’s aromatic proton signals (δ 6.5–7.5 ppm). ²H NMR quantifies deuterium distribution.
- MS : High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at m/z 129.1 (vs. m/z 122.1 for non-deuterated indole).
- IR Spectroscopy : Shifts in C–D stretching vibrations (~2100–2200 cm⁻¹) validate deuteration .
Q. What are the primary applications of this compound in basic biochemical research?
this compound serves as an internal standard in quantitative assays (e.g., LC-MS/MS) for indole derivatives like tryptophan metabolites. It corrects for matrix effects and instrument variability, enhancing data reproducibility. Example protocols involve spiking this compound into biological samples (0.1–10 µM) and normalizing analyte signals to its deuterated isotopic signature .
Advanced Research Questions
Q. How can discrepancies in isotopic enrichment levels be resolved when using this compound in metabolic flux analysis?
Discrepancies often arise from incomplete deuteration or isotopic exchange during sample preparation. Mitigation strategies include:
- Pre-treatment validation : Pre-screen synthesized batches using ²H NMR to confirm enrichment levels.
- Controlled storage : Store this compound in anhydrous conditions (-20°C) to prevent H/D exchange with ambient moisture.
- Calibration curves : Use gradient concentrations of this compound to establish linearity in detection systems and identify saturation points .
Q. What experimental designs optimize this compound’s use in tracking indole derivatives in complex biological matrices?
- Matrix-matched calibration : Prepare standards in surrogate matrices (e.g., artificial urine or serum) to mimic sample complexity.
- Stable isotope dilution : Co-incubate this compound with live cell cultures or enzymes to trace real-time indole metabolism.
- Chromatographic separation : Use reverse-phase HPLC with deuterium-compatible mobile phases (e.g., acetonitrile-D₃) to minimize isotopic interference .
Q. How should researchers address contradictory data when this compound’s signal overlaps with endogenous metabolites?
- High-resolution MS : Employ instruments with resolving power >30,000 (e.g., Q-TOF) to distinguish this compound (m/z 129.1) from isobaric interferences.
- MS/MS fragmentation : Use collision-induced dissociation (CID) to generate unique fragment ions (e.g., m/z 81.0 for this compound vs. m/z 77.0 for indole).
- Statistical validation : Apply multivariate analysis (PCA or PLS-DA) to identify confounding variables in datasets .
Q. What controls are essential for ensuring this compound’s stability in longitudinal in vivo studies?
- Blank controls : Analyze deuterium-free indole in parallel to detect background contamination.
- Stability assays : Incubate this compound in physiological buffers (pH 4–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS.
- Biological replicates : Use ≥3 replicates to account for inter-individual metabolic variability .
Methodological Best Practices
- Data reporting : Include raw isotopic purity values, instrument parameters (e.g., NMR pulse sequences, MS collision energies), and statistical thresholds (e.g., p < 0.05 for significance) .
- Ethical considerations : Disclose synthetic protocols and deuterium sources to ensure reproducibility. Avoid overgeneralizing findings from limited isotopic tracer studies .
For further guidance on hypothesis-driven experimental design or data contradiction analysis, refer to (bias mitigation) and (uncertainty evaluation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
